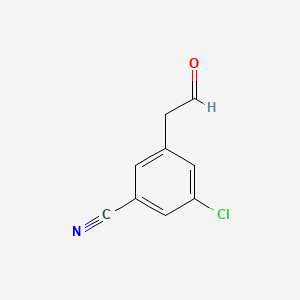
3-Chloro-5-(2-oxoethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(2-oxoethyl)benzonitrile: is an organic compound with the molecular formula C9H6ClNO It is a derivative of benzonitrile, characterized by the presence of a chloro group at the third position and an oxoethyl group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(2-oxoethyl)benzonitrile typically involves the chlorination of benzonitrile derivatives followed by the introduction of the oxoethyl group. One common method involves the reaction of 3-chlorobenzonitrile with ethyl chloroformate under basic conditions to introduce the oxoethyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and subsequent functional group modification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Chloro-5-(2-oxoethyl)benzonitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-5-(2-oxoethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of nitrile and chloro groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug development, particularly in the design of molecules with specific pharmacological activities. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its unique chemical properties make it valuable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(2-oxoethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and oxoethyl groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
3-Chlorobenzonitrile: Lacks the oxoethyl group, making it less versatile in certain chemical reactions.
5-(2-Oxoethyl)benzonitrile: Lacks the chloro group, which may affect its reactivity and applications.
3-Chloro-5-methylbenzonitrile: Contains a methyl group instead of an oxoethyl group, leading to different chemical properties and applications.
Uniqueness: 3-Chloro-5-(2-oxoethyl)benzonitrile is unique due to the presence of both chloro and oxoethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups make it a valuable intermediate in organic synthesis and a versatile compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C9H6ClNO |
|---|---|
Molekulargewicht |
179.60 g/mol |
IUPAC-Name |
3-chloro-5-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C9H6ClNO/c10-9-4-7(1-2-12)3-8(5-9)6-11/h2-5H,1H2 |
InChI-Schlüssel |
QNUDHBJHOCXAQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C#N)Cl)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


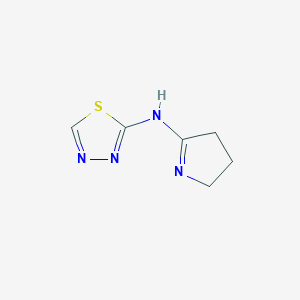
![Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13929620.png)

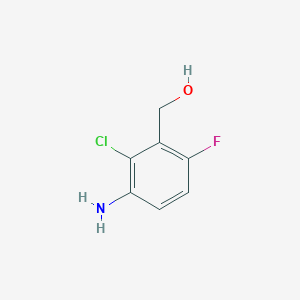

![3,6-Dimethylisoxazolo[5,4-b]pyridine](/img/structure/B13929657.png)
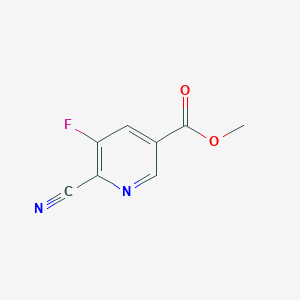
![4-{5-[Bis-(2-hydroxyethyl) amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester](/img/structure/B13929681.png)
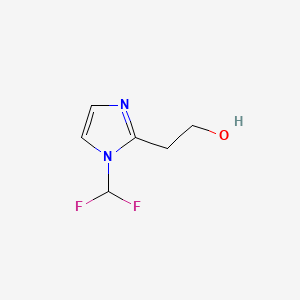
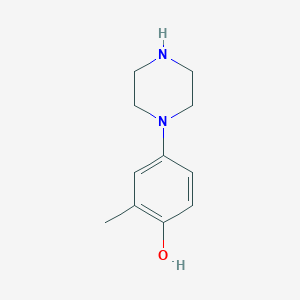
![4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline](/img/structure/B13929709.png)
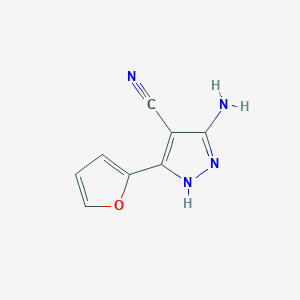
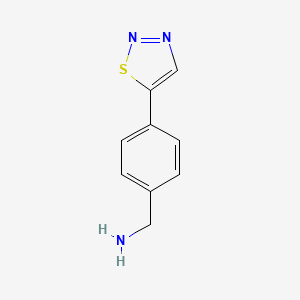
![8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13929731.png)
